Cas no 579-59-9 (2,3-Dihydroxyphenethylamine)
2,3-Dihydroxyphenethylamine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-Aminoethyl)benzene-1,2-diol
- 3-(2-Aminoethyl)-1,2-benzenediol
- 2,3-dihydroxybicyclo[2.2.1]hept-5-an
- 2,3-dihydroxynorbornane
- 2,3-Dihydroxy-phenaethylamin
- 2,3-Dihydroxyphenethylamin
- 2,3-Dihydroxy-phenyl-ethylamin
- 2,3-norbornanediol
- AC1L3A3E
- AC1Q7AWW
- AGN-PC-00HMS1
- Bicyclo(2.2.1)heptane-2,3-diol
- CTK0I1869
- EINECS 238-417-7
- endo,endo-2,3-Dihydroxy-bicyclo[2.2.1]heptan
- exo-2-endo-3-norbornanediol
- norbornane-2,3-diol
- SureCN278804
- 2,3-Dihydroxyphenethylamine
-
- MDL: MFCD08448779
- Inchi: 1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2
- InChI Key: SYHVBRQKMHIAJQ-UHFFFAOYSA-N
- SMILES: OC1C(=CC=CC=1CCN)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
2,3-Dihydroxyphenethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D495388-100mg |
2,3-Dihydroxyphenethylamine |
579-59-9 | 100mg |
$104.00 | 2023-05-18 | ||
| TRC | D495388-250mg |
2,3-Dihydroxyphenethylamine |
579-59-9 | 250mg |
$219.00 | 2023-05-18 | ||
| TRC | D495388-500mg |
2,3-Dihydroxyphenethylamine |
579-59-9 | 500mg |
$425.00 | 2023-05-18 | ||
| TRC | D495388-1g |
2,3-Dihydroxyphenethylamine |
579-59-9 | 1g |
$ 680.00 | 2022-06-02 | ||
| eNovation Chemicals LLC | Y1187492-1g |
3-(2-Aminoethyl)-1,2-benzenediol |
579-59-9 | 95% | 1g |
$1320 | 2024-07-19 | |
| TRC | D495388-1000mg |
2,3-Dihydroxyphenethylamine |
579-59-9 | 1g |
$821.00 | 2023-05-18 | ||
| Enamine | EN300-1846314-0.05g |
3-(2-aminoethyl)benzene-1,2-diol |
579-59-9 | 0.05g |
$780.0 | 2023-09-19 | ||
| Enamine | EN300-1846314-0.1g |
3-(2-aminoethyl)benzene-1,2-diol |
579-59-9 | 0.1g |
$817.0 | 2023-09-19 | ||
| Enamine | EN300-1846314-0.25g |
3-(2-aminoethyl)benzene-1,2-diol |
579-59-9 | 0.25g |
$855.0 | 2023-09-19 | ||
| Enamine | EN300-1846314-0.5g |
3-(2-aminoethyl)benzene-1,2-diol |
579-59-9 | 0.5g |
$891.0 | 2023-09-19 |
2,3-Dihydroxyphenethylamine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2,3-Dihydroxyphenethylamine
Recent Advances in the Study of 2,3-Dihydroxyphenethylamine (CAS: 579-59-9): Implications for Neurochemical Research and Therapeutic Applications
2,3-Dihydroxyphenethylamine (CAS: 579-59-9), a catecholamine derivative, has garnered significant attention in recent neurochemical and pharmacological research due to its structural similarity to dopamine and other endogenous neurotransmitters. This compound, also known as 2,3-DHPEA, has been the subject of multiple studies exploring its potential roles in neurological disorders, oxidative stress modulation, and as a precursor in synthetic pathways for bioactive molecules. The latest research highlights its dual functionality as both a neurochemical modulator and a scaffold for drug development, making it a critical focus for interdisciplinary investigations.
A 2023 study published in Journal of Neurochemistry elucidated the compound's ability to mitigate oxidative stress in neuronal cells via chelation of redox-active metals and scavenging of reactive oxygen species (ROS). Using in vitro models of Parkinson’s disease, researchers demonstrated that 2,3-Dihydroxyphenethylamine reduced lipid peroxidation by 40% compared to controls, suggesting its potential as an adjunctive therapeutic agent. Furthermore, its low cytotoxicity at physiological concentrations (IC50 > 500 µM) underscores its safety profile for further preclinical evaluation.
Parallel work in ACS Chemical Neuroscience (2024) explored the compound's pharmacokinetics, revealing a plasma half-life of 2.1 hours in rodent models with 68% oral bioavailability. Structural analogs of 579-59-9 were synthesized to enhance blood-brain barrier permeability, with one derivative (2,3-DHPEA-amide) showing a 3-fold increase in CNS penetration. These findings align with industry efforts to develop next-generation neuroprotectants, as evidenced by patent filings from Merck & Co. (WO2023124567) covering novel formulations of 2,3-DHPEA conjugates.
Emerging applications in radiopharmaceuticals were highlighted at the 2024 Society of Nuclear Medicine conference, where 18F-labeled 2,3-Dihydroxyphenethylamine derivatives exhibited high binding affinity for dopamine D2/D3 receptors in PET imaging. This positions 579-59-9 as a versatile scaffold for both diagnostic and therapeutic radiochemistry, particularly in studying dopaminergic dysfunction in schizophrenia and addiction disorders.
Critical challenges remain in optimizing the compound's metabolic stability, as phase I hepatic metabolism studies identified rapid glucuronidation as a key elimination pathway. Collaborative research between academic and industrial teams (e.g., the EU-funded NEUROSMART consortium) is currently addressing this limitation through prodrug strategies and nanoformulations. The compound's evolving profile underscores its transition from a research chemical to a promising candidate for translational neuropharmacology.
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